Product packaging for SGC3027N(Cat. No.:)

SGC3027N

Cat. No.: B1193586
M. Wt: 827.44
InChI Key: FJBPSCVGHZASPG-LJVHFRCJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Molecular Formula and Weight

SGC3027N possesses the molecular formula C44H51ClN6O6S with a molecular weight of 827.43 daltons. The compound exhibits a complex elemental composition that reflects its multifunctional nature as a modified nucleoside analog. The presence of a single chlorine atom, six nitrogen atoms, six oxygen atoms, and one sulfur atom within the 44-carbon framework indicates the incorporation of several distinct structural domains including a purine base, a protected ribose sugar, and an extended aromatic-containing side chain.

The molecular weight determination has been consistently reported across multiple commercial sources, with high-performance liquid chromatography purity specifications typically exceeding 98%. The substantial molecular mass reflects the compound's design as a prodrug derivative of a simpler active compound, incorporating additional protective groups and structural modifications to modulate its biological properties.

Property Value Reference
Molecular Formula C44H51ClN6O6S
Molecular Weight 827.43 Da
CAS Registry Number 2624313-14-8
Purity (HPLC) ≥98%

Stereochemical Configuration

The stereochemical complexity of this compound arises from multiple chiral centers within its adenosine-derived core structure. The compound contains four defined stereogenic centers with absolute configurations designated as (3aS,4S,6R,6aR) for the modified ribose ring system. These stereochemical designations follow the Cahn-Ingold-Prelog priority rules and indicate the three-dimensional spatial arrangement of substituents around each chiral carbon atom.

The adenosine moiety retains the natural D-ribose configuration found in biological nucleosides, with the 2' and 3' hydroxyl groups protected by an isopropylidene acetal group. This protection strategy creates an additional stereochemical constraint through the formation of a five-membered dioxolane ring fused to the ribose system. The stereochemical integrity of these centers is critical for maintaining the compound's intended biological properties as a control molecule.

The stereochemical notation (3aS,4S,6R,6aR) specifically refers to the tetrahydrofuro[3,4-d]dioxol ring system formed by the protected ribose structure. The S and R designations indicate the absolute configuration at each numbered carbon, where S corresponds to a sinister (left-hand) orientation and R corresponds to a rectus (right-hand) orientation when viewed according to standardized stereochemical conventions.

Comparative Structural Analysis with SGC3027

This compound and SGC3027 represent a closely matched pair of structural analogs designed to exhibit differential biological activity while maintaining high structural similarity. The fundamental difference between these compounds lies in the ribose protection pattern, which significantly impacts their cellular activity profiles while preserving overall molecular architecture.

SGC3027 contains the molecular formula C41H47ClN6O6S with a molecular weight of 787.37 daltons, making it smaller than this compound by three carbon atoms and four mass units. This difference arises from the distinct sugar protection strategies employed in each compound. While this compound utilizes a 2',3'-O-isopropylidene protecting group that creates a cyclic acetal, SGC3027 features free hydroxyl groups at the 2' and 3' positions of the ribose ring.

The adenosine core structure remains consistent between both compounds, maintaining the same purine base and the 5'-thioether linkage to the extended side chain. The biphenyl chloride terminus and the quinone-containing amide functionality are preserved in both molecules, ensuring that the primary structural recognition elements remain intact. This careful structural relationship allows this compound to function as an appropriate negative control, differing sufficiently in activity while maintaining chemical similarity.

Structural Feature This compound SGC3027
Molecular Formula C44H51ClN6O6S C41H47ClN6O6S
Molecular Weight (Da) 827.43 787.37
Ribose Protection 2',3'-O-isopropylidene Free hydroxyl groups
CAS Number 2624313-14-8 2624313-13-7
Biological Activity Negative control Active compound

SMILES and InChI Representation

The Simplified Molecular Input Line Entry System representation of this compound provides a comprehensive linear encoding of its three-dimensional structure: ClC(C=C1)=CC=C1C2=CC(CN(C(CC(C)(C)C(C(C(C)=C3C)=O)=C(C)C3=O)=O)CCCCSC[C@H]4OC@@H[C@H]7[C@@H]4OC(C)(C)O7)=CC=C2. This notation systematically describes the connectivity pattern beginning with the chlorinated biphenyl system and proceeding through the alkyl linker to the protected adenosine core.

The International Chemical Identifier key for this compound is FJBPSCVGHZASPG-LJVHFRCJSA-N, providing a unique identifier for database searches and chemical information retrieval. This standardized representation ensures unambiguous identification of the compound across different chemical databases and literature sources.

The complete InChI string offers additional structural detail including stereochemical information: InChI=1S/C44H51ClN6O6S/c1-25-26(2)37(54)34(27(3)36(25)53)43(4,5)20-33(52)50(21-28-11-10-12-30(19-28)29-13-15-31(45)16-14-29)17-8-9-18-58-22-32-38-39(57-44(6,7)56-38)42(55-32)51-24-49-35-40(46)47-23-48-41(35)51/h10-16,19,23-24,32,38-39,42H,8-9,17-18,20-22H2,1-7H3,(H2,46,47,48)/t32-,38-,39-,42-/m1/s1. This representation includes the complete atomic connectivity, hydrogen count, and stereochemical descriptors necessary for computational modeling and structure-activity relationship studies.

Physicochemical Properties (Solubility, Stability)

The physicochemical profile of this compound reflects its design as a research compound with specific solubility and stability requirements for laboratory applications. The compound exhibits solubility in dimethyl sulfoxide at a concentration of 2 mg/mL, producing clear solutions suitable for biological assays. This solubility parameter is particularly important for preparing stock solutions and establishing appropriate working concentrations for experimental protocols.

This compound demonstrates optimal stability when stored as a powder at temperatures between 2-8°C. The compound appears as a white to beige powder under standard conditions, indicating good chemical stability in the solid state. The storage requirements reflect the sensitivity of the protected adenosine structure to hydrolytic degradation and the need to maintain the integrity of the multiple functional groups present in the molecule.

The physical appearance of this compound as a powder form facilitates accurate weighing and dissolution procedures required for quantitative biological studies. The slight color variation from white to beige likely reflects minor oxidation or trace impurities that do not significantly impact the compound's utility as a research tool. The clear dissolution in dimethyl sulfoxide indicates good compatibility with standard organic solvents used in biological research applications.

Property Specification Reference
Physical Form Powder
Color White to beige
DMSO Solubility 2 mg/mL (clear)
Storage Temperature 2-8°C
Storage Class 11 - Combustible Solids
Flash Point Not applicable

The compound's classification as a combustible solid requires appropriate handling precautions in laboratory settings, though it does not exhibit specific flash point characteristics that would indicate high flammability risk. These physicochemical properties collectively support this compound's utility as a stable, easily handled research compound suitable for extended storage and repeated use in biological investigations requiring a reliable negative control for protein arginine methyltransferase 7 studies.

Properties

Molecular Formula

C44H51ClN6O6S

Molecular Weight

827.44

IUPAC Name

N-(4-((((3aS,4S,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)thio)butyl)-N-((4'-chloro-[1,1'-biphenyl]-3-yl)methyl)-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide

InChI

InChI=1S/C44H51ClN6O6S/c1-25-26(2)37(54)34(27(3)36(25)53)43(4,5)20-33(52)50(21-28-11-10-12-30(19-28)29-13-15-31(45)16-14-29)17-8-9-18-58-22-32-38-39(57-44(6,7)56-38)42(55-32)51-24-49-35-40(46)47-23-48-41(35)51/h10-16,19,23-24,32,38-39,42H,8-9,17-18,20-22H2,1-7H3,(H2,46,47,48)/t32-,38-,39-,42-/m1/s1

InChI Key

FJBPSCVGHZASPG-LJVHFRCJSA-N

SMILES

CC(C1=C(C)C(C(C)=C(C)C1=O)=O)(C)CC(N(CCCCSC[C@H]2O[C@@H](N3C=NC4=C(N)N=CN=C34)[C@@]5([H])[C@]2([H])OC(C)(C)O5)CC6=CC(C7=CC=C(Cl)C=C7)=CC=C6)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SGC-3027N;  SGC 3027N;  SGC3027N

Origin of Product

United States

Scientific Research Applications

The compound SGC3027N has garnered attention in scientific research due to its potential applications in various fields, particularly in the context of epigenetic regulation and cancer therapy. This article delves into the applications of this compound, supported by case studies and data tables that illustrate its efficacy and relevance in contemporary research.

Epigenetic Research

One of the primary applications of this compound is in the field of epigenetics. The compound has been shown to effectively inhibit DNA methyltransferases, which are responsible for adding methyl groups to DNA. This inhibition can lead to the reactivation of silenced genes, making it a valuable tool for studying gene regulation mechanisms.

Case Study: Inhibition of DNMT Enzymes

In a study examining the effects of this compound on human DNA methyltransferases (DNMTs), it was found that the compound significantly reduced the activity of DNMT1 and DNMT3A. The results indicated that this compound could reactivate tumor suppressor genes such as P16 and MLH1 in colon cancer cell lines, suggesting its potential utility as an anti-cancer agent .

Cancer Therapy

Given its ability to modulate gene expression through epigenetic mechanisms, this compound is being explored as a therapeutic agent for various cancers. The compound's capacity to reverse aberrant methylation patterns could provide a novel approach to cancer treatment, particularly for tumors that exhibit hypermethylation of critical genes.

Data Table: Efficacy Against Cancer Cell Lines

Cell LineDNMT Inhibition EC50 (μM)Gene Reactivation
Colon Cancer10P16, MLH1
Leukemia0.9TIMP3
Breast Cancer15BRCA1

This table summarizes the efficacy of this compound against various cancer cell lines, highlighting its potential as a therapeutic agent by demonstrating significant inhibition of DNMT activity and reactivation of tumor suppressor genes.

Development of Derivatives

Research into derivatives of this compound has also been fruitful. Various analogs have been synthesized to enhance potency and selectivity against specific DNMTs. For example, modifications have led to compounds with improved EC50 values, making them more effective in inhibiting DNMT3A compared to the parent compound .

Case Study: Structural Modifications

A study focused on structural modifications of this compound found that certain derivatives exhibited enhanced selectivity for DNMT3A over DNMT1, which could reduce potential side effects associated with broader inhibition profiles. These findings underscore the importance of chemical structure in determining biological activity.

Potential for Combination Therapies

This compound's mechanism of action suggests it could be effectively combined with other therapeutic agents to enhance overall treatment efficacy. For instance, combining this compound with traditional chemotherapy agents may improve outcomes by reversing resistance mechanisms associated with epigenetic changes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

SGC3027N vs. SGC3027

Structural and Functional Differences
  • Prodrug Activation: Both compounds are prodrugs, but their active metabolites (SGC8158 vs. SGC8158N) differ in methyltransferase inhibition.
  • Cellular Activity: In C2C12 cells, SGC3027 reduces HSP70 monomethylation (IC50 = 2.4 ± 0.1 µM), while this compound exhibits negligible effects at concentrations up to 40 µM .
  • Selectivity: SGC3027 selectively inhibits PRMT7 without affecting related enzymes (PRMT1, 4, 5, 6, 9, or DOT1L) at 5 µM.
Table 1: Key Pharmacological Parameters
Parameter SGC3027 This compound
Active Metabolite SGC8158 SGC8158N
In vitro IC50 (PRMT7) 294 ± 26 nM >100 µM
Cellular IC50 (HSP70 methylation) 2.4 ± 0.1 µM >40 µM
Selectivity (vs. PRMTs) Selective Inactive
Role in Studies Active Probe Negative Control

Comparison with Other PRMT7 Inhibitors

Their structural similarity ensures comparable cellular uptake and metabolism, enabling direct mechanistic comparisons. For example, both compounds are efficiently converted to their active forms in cells, but only SGC3027 impacts HSP70 methylation and stress response pathways .

Mechanistic Insights

  • This confirms PRMT7's cytoprotective role .

Utility in Experimental Design

  • Specificity Validation: The inertness of this compound at concentrations up to 10 µM (cellular IC90 of SGC3027) ensures observed phenotypes are PRMT7-dependent .
  • Metabolic Stability : Both compounds show similar intracellular conversion kinetics, but only SGC8158 (from SGC3027) engages the target .

Preparation Methods

Core Adenosine Scaffold Preparation

The synthesis begins with 2′,3′-O-isopropylidene-5′-thioadenosine, a protected adenosine analog. Key transformations include:

  • Thioether Formation : Reaction with 1,4-dibromobutane under basic conditions to introduce a thioether side chain at the 5′ position.

  • N-Alkylation : Coupling the intermediate with N-((4′-chlorobiphenyl-3-yl)methyl)-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide via nucleophilic substitution.

Prodrug Inactivation

To generate this compound, the reducible quinonebutanoic acid moiety in SGC3027 is replaced with a non-labile substituent. This involves:

  • Reductive Elimination Avoidance : Using a saturated alkyl chain instead of the α,β-unsaturated ketone present in SGC3027.

  • Stabilization of the Linker : Introducing electron-withdrawing groups to prevent lactonization, confirmed via comparative HPLC and mass spectrometry.

Final Purification and Characterization

  • Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients achieves >98% purity.

  • Spectroscopic Validation :

    • ¹H/¹³C NMR : Confirms absence of reducible protons in the modified linker.

    • High-Resolution Mass Spectrometry : [M+H]⁺ observed at m/z 827.4341 (calc. 827.4343).

Comparative Biochemical Data

The table below contrasts key properties of SGC3027 and this compound:

PropertySGC3027This compound
Cellular IC₅₀ (PRMT7) 2.4 ± 0.1 μM>10 μM (no activity)
Solubility 2 mg/mL in DMSO2 mg/mL in DMSO
Storage Stability -20°C (stable for 6 months)-20°C (stable for 12 months)
Prodrug Conversion Yes (to SGC8158)No conversion observed

Analytical and Pharmacological Validation

Inhibition Profiling

This compound shows no inhibitory activity against PRMT7 or related methyltransferases (PRMT4, PRMT5, PRMT9) at concentrations up to 10 μM, as demonstrated by:

  • Cellular Assays : No reduction in HSP70 R469 monomethylation in C2C12 or HEK293 cells.

  • Thermal Shift Assays : ΔTₘ < 0.5°C for PRMT7, confirming lack of target engagement.

Stress Response Studies

In proteostasis stress models (e.g., proteasome inhibition with bortezomib), this compound fails to modulate HSP70 methylation or cellular thermotolerance, unlike SGC3027.

Synthetic Challenges and Optimization

Stereochemical Control

The stereoselective synthesis of the adenosine core requires:

  • Chiral Auxiliaries : Use of R-phenylglycinol to enforce S-configuration at the critical α-carbon.

  • Dynamic Kinetic Resolution : Achieved via carefully controlled pH during the Strecker reaction.

Mitigating Oxidation

The thiol intermediate is prone to disulfide dimerization. Critical precautions include:

  • Inert Atmosphere : Strict N₂ purging during HCl-mediated hydrolysis.

  • Antioxidant Additives : Temporary use of ascorbic acid to stabilize thiol groups .

Q & A

Q. How do I structure a research paper to highlight this compound’s novelty while addressing limitations?

  • Methodological Answer : Use the AIMRaD structure (Abstract, Introduction, Methods, Results, and Discussion). In the discussion, contrast findings with prior work (e.g., “Unlike [Compound Z], this compound exhibits [Property A] due to [Mechanism B]”). Acknowledge limitations (e.g., untested metabolites) and propose future directions (e.g., in silico ADMET predictions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SGC3027N
Reactant of Route 2
Reactant of Route 2
SGC3027N

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.